propan-2-yl 2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ISOPROPYL 2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesisCommon reagents used in these steps include organometallic catalysts and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the molecule or alter its electronic properties.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler benzothiophene derivatives .
Scientific Research Applications
ISOPROPYL 2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ISOPROPYL 2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: These compounds share the benzothiophene core but differ in their substituents.
Pyrazole Derivatives: These compounds feature the pyrazole ring and may have similar biological activities.
Morpholine Derivatives: These compounds contain the morpholine moiety and are often used in medicinal chemistry.
Uniqueness
ISOPROPYL 2-({[1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of these three distinct moieties, which confer specific chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C22H28N4O5S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
propan-2-yl 2-[[2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H28N4O5S/c1-13(2)31-22(29)18-14-6-4-5-7-17(14)32-20(18)23-19(27)16-12-15(24-25(16)3)21(28)26-8-10-30-11-9-26/h12-13H,4-11H2,1-3H3,(H,23,27) |
InChI Key |
QFAJMBBMHZHMPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=NN3C)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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